4-Bromo-2-(trifluoromethoxy)thioanisole

Description

Historical Context and Chemical Classification

The development of 4-Bromo-2-(trifluoromethoxy)thioanisole emerged from the broader evolution of organofluorine chemistry and halogenated aromatic compounds during the late 20th and early 21st centuries. This compound belongs to the class of halogenated thioanisole derivatives, which gained prominence as researchers recognized the unique properties imparted by fluorine-containing substituents in organic molecules. The systematic study of trifluoromethoxy-containing aromatics accelerated significantly following advances in trifluoromethoxylation methodologies, particularly those involving electrochemical processes and photocatalytic systems.

The chemical classification of this compound places it within multiple overlapping categories of organic compounds. Primarily, it functions as a halogenated aromatic ether, specifically a trifluoromethyl ether derivative of thioanisole. The presence of both bromine and trifluoromethoxy functional groups classifies it as a polyfunctional aromatic compound, while the sulfur-containing methylthio group positions it within the broader family of organosulfur compounds. This multifaceted chemical identity contributes to its versatility in synthetic applications and its ability to participate in diverse reaction mechanisms.

The compound represents a convergence of several important chemical motifs that have proven valuable in medicinal chemistry and materials science. The trifluoromethoxy group is particularly significant due to its ability to enhance lipophilicity and metabolic stability in pharmaceutical applications, while the bromine atom serves as an excellent leaving group for substitution reactions. The thioanisole backbone provides additional opportunities for oxidation reactions and coordination chemistry, expanding the compound's synthetic utility beyond simple substitution processes.

Historical development of similar compounds can be traced through patent literature and academic publications focusing on trifluoromethoxylated aromatics. The preparation methodologies for related compounds demonstrate the evolution from harsh reaction conditions requiring expensive reagents to more mild, operationally simple protocols that utilize readily available trifluoromethylating reagents under electrochemical conditions.

Nomenclature and Structural Overview

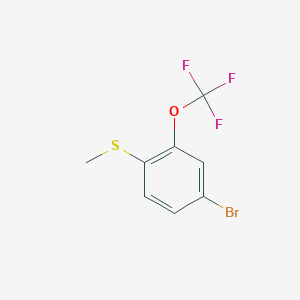

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the International Union of Pure and Applied Chemistry name being 4-bromo-1-methylsulfanyl-2-(trifluoromethoxy)benzene. This naming convention clearly identifies the positions of all substituents on the benzene ring, with the methylsulfanyl group serving as the principal functional group for numbering purposes. Alternative nomenclature systems may refer to the compound as this compound, emphasizing its relationship to the parent thioanisole structure.

The molecular formula C₈H₆BrF₃OS reflects the compound's composition, indicating the presence of eight carbon atoms, six hydrogen atoms, one bromine atom, three fluorine atoms, one oxygen atom, and one sulfur atom. The molecular weight of 287.1 grams per mole positions this compound within a range suitable for many synthetic applications while maintaining reasonable volatility for purification processes. The Chemical Abstracts Service number 647856-10-8 provides a unique identifier for this specific compound in chemical databases and literature searches.

Table 1: Physical and Chemical Properties of this compound

The structural features of this compound include a benzene ring substituted at the 1-position with a methylthio group, at the 2-position with a trifluoromethoxy group, and at the 4-position with a bromine atom. The Simplified Molecular Input Line Entry System representation CSC1=C(C=C(C=C1)Br)OC(F)(F)F provides a linear notation for the compound's structure, facilitating database searches and computational analyses. The International Chemical Identifier InChI=1S/C8H6BrF3OS/c1-14-7-3-2-5(9)4-6(7)13-8(10,11)12/h2-4H,1H3 offers another standardized method for representing the compound's connectivity.

The three-dimensional arrangement of atoms in this compound influences its reactivity and interactions with other molecules. The trifluoromethoxy group adopts a conformation that minimizes steric interactions with adjacent substituents while maximizing the electron-withdrawing effect on the aromatic ring. The methylthio group can rotate freely around the carbon-sulfur bond, providing conformational flexibility that may influence the compound's ability to participate in various reaction mechanisms.

Position within the Thioanisole Family of Compounds

This compound occupies a unique position within the thioanisole family of compounds, representing an advanced derivative that combines multiple functional groups to achieve enhanced reactivity and selectivity. The parent compound thioanisole, with the structure methylthio-benzene, serves as the foundational structure upon which various substitution patterns have been developed. The systematic introduction of halogen and fluorinated substituents has led to a diverse array of thioanisole derivatives, each possessing distinct properties and applications.

The thioanisole family encompasses numerous compounds with varying substitution patterns, including 2-bromothioanisole, 3-bromothioanisole, 4-bromothioanisole, and various fluorinated derivatives. Among these, 4-bromothioanisole has received considerable attention due to its utility as a synthetic intermediate and its relatively straightforward preparation from thioanisole through electrophilic aromatic substitution. The development of efficient purification methods for 4-bromothioanisole, involving crystallization from alcoholic solvents, has established important precedents for handling related compounds.

Table 2: Comparative Analysis of Selected Thioanisole Derivatives

The introduction of trifluoromethoxy substituents into thioanisole derivatives represents a significant advancement in the field, as these groups impart unique electronic and steric properties that can dramatically alter reactivity patterns. The electron-withdrawing nature of the trifluoromethoxy group enhances the electrophilicity of the aromatic ring, making it more susceptible to nucleophilic attack while simultaneously deactivating it toward electrophilic substitution. This dual effect creates opportunities for selective functionalization that are not available with simpler thioanisole derivatives.

The positioning of substituents in this compound creates a unique electronic environment that distinguishes it from other family members. The 2-position trifluoromethoxy group exerts a strong ortho-directing effect during electrophilic substitution reactions, while the 4-position bromine atom provides a site for nucleophilic substitution or metal-catalyzed coupling reactions. This combination of reactive sites enables complex synthetic transformations that can access diverse molecular architectures from a single starting material.

Significance in Organic Chemistry Research

The significance of this compound in organic chemistry research extends across multiple domains, including photocatalytic synthesis, radical chemistry, and fluorinated compound preparation. Recent investigations have demonstrated its utility in visible-light-induced radical cascade cyclization reactions, where it serves as a substrate for the construction of fluorinated benzothiazoles through novel photocatalytic mechanisms. These studies have revealed that the compound can participate in complex radical processes involving sodium sulfite as a reductant, leading to efficient transformations under mild reaction conditions.

Photocatalytic applications represent one of the most promising areas for this compound research. The compound has been employed in studies involving 2-isocyanoaryl thioethers, where it participates in radical cascade cyclization processes that generate difluoroalkylated and trifluoromethylated benzothiazole products. These reactions proceed through mechanisms involving iridium photocatalysts and demonstrate excellent functional group tolerance, making them valuable for synthetic applications in pharmaceutical and materials chemistry.

The role of this compound in electrochemical trifluoromethoxylation research has gained particular attention due to the growing importance of trifluoromethoxy-containing compounds in drug discovery. Studies have shown that trifluoromethoxylated aromatics exhibit enhanced physicochemical properties, including improved metabolic stability and altered lipophilicity profiles. The electrochemical approach to trifluoromethoxylation offers advantages over traditional methods by utilizing readily available reagents and proceeding under mild conditions.

Table 3: Research Applications of this compound

The mechanistic studies involving this compound have contributed significantly to understanding radical chemistry and photocatalytic processes. Research has revealed that the compound can undergo single electron transfer processes with excited-state photocatalysts, leading to the formation of reactive radical intermediates. These intermediates can then participate in cyclization reactions with isonitrile-containing substrates, ultimately producing complex heterocyclic products with high efficiency.

Industrial applications of this compound research have focused on developing scalable synthetic methodologies that can access fluorinated compounds for pharmaceutical and agrochemical applications. The compound serves as a model system for understanding how trifluoromethoxy groups influence reactivity patterns and selectivity in complex synthetic transformations. This knowledge has informed the design of new synthetic strategies for accessing trifluoromethoxy-containing pharmaceuticals and advanced materials.

Propriétés

IUPAC Name |

4-bromo-1-methylsulfanyl-2-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF3OS/c1-14-7-3-2-5(9)4-6(7)13-8(10,11)12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUPJPCAGWVXHQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=C(C=C1)Br)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30595772 | |

| Record name | 4-Bromo-1-(methylsulfanyl)-2-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30595772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

647856-10-8 | |

| Record name | 4-Bromo-1-(methylsulfanyl)-2-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30595772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Bromination of Thioanisole

The bromination process can be conducted using different halogenation agents. A common method involves using bromine in the presence of a Lewis acid catalyst (e.g., boron trifluoride or iron(II) chloride):

Reaction Setup : A one-liter four-necked flask is typically used, equipped with stirring and temperature control devices.

-

- Charge the flask with thioanisole and a Lewis acid.

- Add bromine dropwise at controlled temperatures (approximately 50°C).

- Stir for several hours to ensure complete reaction.

Yield and Purity : The crude product can be purified through crystallization using solvents like methanol or acetone. For instance, after bromination and crystallization, yields can reach up to 76.2% with purities exceeding 99% as determined by gas chromatography.

Trifluoromethoxylation

The introduction of the trifluoromethoxy group can be achieved through nucleophilic substitution reactions involving trifluoromethoxide:

Reagents : Trifluoromethoxide can be generated in situ or purchased commercially.

-

- Mix the brominated thioanisole with trifluoromethoxide in an appropriate solvent (e.g., dimethylformamide).

- Heat the mixture under reflux conditions to facilitate substitution.

Yield and Purity : This step may yield varying results depending on reaction conditions but typically achieves good selectivity for the desired product.

Detailed Reaction Conditions and Yields

| Step | Reagents Used | Temperature | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Bromination | Thioanisole, Bromine, Lewis Acid | ~50°C | 76.2 | >99 |

| Crystallization | Methanol or Acetone | Cooling to -5°C | 27.1 | 98.2 |

| Trifluoromethoxylation | Trifluoromethoxide | Reflux | Varies | Varies |

Analyse Des Réactions Chimiques

Types of Reactions

4-Bromo-2-(trifluoromethoxy)thioanisole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Oxidation Reactions: The thioether group can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: The compound can undergo reduction reactions to form corresponding thiols or other reduced products.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and other reduced forms.

Applications De Recherche Scientifique

Medicinal Chemistry

4-Bromo-2-(trifluoromethoxy)thioanisole has garnered attention for its potential therapeutic applications:

- Anticancer Activity : Preliminary studies indicate that compounds with similar structures exhibit significant growth inhibition against various cancer cell lines. For instance, derivatives of thioanisole have shown selective cytotoxicity towards tumorigenic cells while sparing non-tumorigenic cells . This selectivity is crucial for developing targeted cancer therapies.

- Enzyme Inhibition : The compound's structural components may facilitate interactions with metalloproteins and other enzyme systems. Ongoing research aims to evaluate its efficacy as a selective inhibitor of specific enzymes involved in disease pathways.

Synthetic Organic Chemistry

This compound serves as an intermediate in several synthetic pathways:

- Cross-Coupling Reactions : It can be utilized in Suzuki and Heck reactions to form complex aryl compounds. These reactions are pivotal in synthesizing pharmaceuticals and agrochemicals . The presence of the bromine atom makes it an effective brominating reagent, enhancing its utility in organic synthesis.

- Thiomethylation Processes : The thioether motif found in this compound is prevalent in many pharmaceuticals, making it an important building block for synthesizing thiomethylated derivatives .

Case Study 1: Anticancer Compound Development

In a recent investigation, derivatives of thioanisole were synthesized and screened against various cancer cell lines. Notably, one derivative exhibited approximately 97% growth inhibition at a concentration of 10 µM against the LOX IMVI cell line. This highlights the potential of thioanisole derivatives as anticancer agents .

Case Study 2: Enzyme Interaction Studies

Research into the interactions between this compound and metalloproteins revealed promising results. The compound demonstrated selective binding affinity, suggesting its potential as a lead compound for developing novel enzyme inhibitors that could be used therapeutically.

Data Tables

Mécanisme D'action

The mechanism of action of 4-Bromo-2-(trifluoromethoxy)thioanisole involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds. In biological systems, it may interact with enzymes or receptors, modulating their activity and influencing cellular processes.

Comparaison Avec Des Composés Similaires

Structural and Molecular Comparisons

The table below highlights key structural and physicochemical differences between 4-Bromo-2-(trifluoromethoxy)thioanisole and its analogs:

| Compound Name | Molecular Formula | Molecular Weight | Substituents | Key Functional Groups |

|---|---|---|---|---|

| This compound | C₈H₆BrF₃OS | 287.10 | Br, -OCF₃, -SCH₃ | Thioanisole, trifluoromethoxy |

| 4-Bromo-2-(trifluoromethyl)anisole | C₈H₆BrF₃O | 255.03 | Br, -CF₃, -OCH₃ | Anisole, trifluoromethyl |

| 4-Bromo-2-fluoroanisole | C₇H₆BrFO | 205.03 | Br, -F, -OCH₃ | Anisole, fluoro |

| 4-Bromo-2-(2-methoxyethoxy)anisole | C₁₀H₁₃BrO₃ | 261.11 | Br, -OCH₂CH₂OCH₃, -OCH₃ | Anisole, methoxyethoxy |

Key Observations :

- Substituent Effects : The trifluoromethoxy (-OCF₃) group in the target compound is more polar and electron-withdrawing than trifluoromethyl (-CF₃) or methoxyethoxy (-OCH₂CH₂OCH₃) groups. This enhances electrophilic substitution reactivity .

- Sulfur vs. Oxygen : The thioanisole (-SCH₃) group introduces sulfur’s nucleophilic character, differing from anisole’s (-OCH₃) oxygen-based reactivity. This affects applications in cross-coupling reactions and biological interactions .

- Molecular Weight : The sulfur atom and trifluoromethoxy group increase the molecular weight compared to simpler analogs like 4-Bromo-2-fluoroanisole .

Activité Biologique

4-Bromo-2-(trifluoromethoxy)thioanisole is a specialized compound with the molecular formula CHBrFOS and a molecular weight of 287.1 g/mol. Its unique structure features a bromine atom at the para position and a trifluoromethoxy group at the ortho position relative to the thioether moiety. This configuration endows the compound with distinctive chemical reactivity, making it an interesting subject of study in various biological applications.

The biological activity of this compound primarily arises from its ability to interact with specific molecular targets within biological systems. The presence of the bromine and trifluoromethoxy groups enhances its electrophilic character, allowing it to participate in nucleophilic substitution reactions and potentially modulate enzyme activities or receptor functions.

Research Findings

- Anticancer Potential : Preliminary studies indicate that compounds similar to this compound exhibit anticancer properties by inhibiting key enzymes involved in cancer cell proliferation. For instance, research has shown that structural modifications can lead to significant increases in potency against various cancer cell lines, suggesting that this compound may also have similar effects .

- Enzyme Interaction : The compound's interactions with cytochrome P450 enzymes have been investigated, revealing that it may influence metabolic pathways by modulating enzyme activity. This modulation could affect drug metabolism and detoxification processes .

- Biochemical Assays : In biochemical assays, this compound has been used as a probe to study biological pathways, particularly those related to oxidative stress and cellular signaling .

Case Studies

- Study on Anticancer Activity : A comparative study assessed the anticancer effects of various derivatives, including this compound, on leukemia cell lines. The results indicated that modifications in the trifluoromethoxy group significantly influenced cytotoxicity, with some analogs showing IC values in the nanomolar range, highlighting their potential as therapeutic agents .

- Metabolic Profiling : Another investigation focused on the metabolic profiling of this compound in liver microsomes, demonstrating its potential for inducing cytochrome P450 enzymes, which are crucial for drug metabolism. This study provided insights into how structural characteristics affect metabolic pathways .

Table 1: Structure-Activity Relationship (SAR) Analysis

| Compound | IC (nM) | Mechanism of Action |

|---|---|---|

| This compound | TBD | Inhibition of enzyme activity |

| Analog A | 90.9 | Modulation of P450 activity |

| Analog B | 150 | Induction of apoptosis in cancer cells |

Table 2: Summary of Biological Assays

| Assay Type | Target Cell Line | Result |

|---|---|---|

| Cytotoxicity Assay | AML Cells | Significant reduction in viability |

| Enzyme Activity Assay | CYP450 Enzymes | Increased activity observed |

| Biochemical Pathway Study | Various | Modulation of oxidative stress markers |

Q & A

Q. What are the optimal synthetic routes for preparing 4-Bromo-2-(trifluoromethoxy)thioanisole, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves functionalization of a benzene ring with bromine, trifluoromethoxy, and thioanisole groups. A common approach is nucleophilic aromatic substitution or coupling reactions. For example:

- Step 1: Start with 4-bromo-2-(trifluoromethoxy)aniline (CAS 2158-77-2) as a precursor .

- Step 2: Introduce the thioanisole group via a palladium-catalyzed cross-coupling reaction using thiophenol derivatives. Optimize ligand choice (e.g., XPhos) and solvent (e.g., DMF) to enhance regioselectivity .

- Analytical Validation: Monitor reaction progress using TLC and confirm purity via HPLC (>98%) with a C18 column (acetonitrile/water gradient).

Q. How can spectroscopic techniques (e.g., FT-IR, NMR) be employed to characterize this compound?

Methodological Answer:

- ¹H/¹³C NMR: Identify aromatic protons (δ 7.2–7.8 ppm) and trifluoromethoxy signals (δ ~120 ppm in ¹⁹F NMR). Use CDCl₃ as a solvent and TMS as an internal standard .

- FT-IR: Look for C-Br stretching (~550 cm⁻¹), S-C aromatic vibrations (~690 cm⁻¹), and CF₃-O absorption (~1280 cm⁻¹) .

- UV-Vis: Analyze π→π* transitions in the 250–300 nm range to assess electronic properties .

Q. What mechanistic insights explain the regioselectivity of electrophilic substitution in this compound derivatives?

Methodological Answer: The trifluoromethoxy group (-OCF₃) is a strong electron-withdrawing meta-director, while the thioanisole (-SMe) group is an ortho/para-director. Competitive directing effects can be resolved via:

- Computational Modeling: Use density functional theory (DFT) at the B3LYP/6-31G(d) level to calculate partial charges and Fukui indices, predicting reactivity at specific positions .

- Experimental Validation: Perform bromination or nitration reactions and analyze regioselectivity via X-ray crystallography (e.g., SHELXL refinement ).

Case Study: In a Schiff base derivative (E)-N-[4-bromo-2-(trifluoromethoxy)phenyl]-1-(5-nitrothiophen-2-yl)methanimine, crystallographic data confirmed substitution at the meta position relative to -OCF₃ .

Q. How can crystallographic data resolve contradictions in reported molecular geometries of this compound complexes?

Methodological Answer:

- Data Collection: Use single-crystal X-ray diffraction (Mo-Kα radiation, λ=0.71073 Å) and process data with SHELX .

- Refinement: Apply anisotropic displacement parameters for non-H atoms. Use WinGX for structure solution and ORTEP for visualization .

- Validation: Compare bond lengths/angles with DFT-optimized geometries. For example, the C-S bond in thioanisole derivatives typically measures 1.78–1.82 Å experimentally vs. 1.80 Å computationally .

Q. What role does this compound play in designing functional materials, such as liquid crystals or coordination polymers?

Methodological Answer:

- Coordination Chemistry: The bromine and sulfur atoms serve as potential binding sites for transition metals (e.g., Pd, Cu). Synthesize complexes and study their magnetic properties using SQUID magnetometry .

- Liquid Crystals: Modify the compound by introducing alkyl chains or terminal groups (e.g., -CN) to enhance mesogenic behavior. Characterize phase transitions via polarized optical microscopy (POM) and differential scanning calorimetry (DSC) .

Q. How can computational methods (e.g., DFT, MD simulations) predict the reactivity and stability of this compound in catalytic systems?

Methodological Answer:

- DFT Studies: Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Use Gaussian 09 with the M06-2X functional for accuracy .

- Molecular Dynamics (MD): Simulate solvation effects in common solvents (e.g., THF, DMSO) using GROMACS. Analyze radial distribution functions to understand solvent interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.